(3-Amino-pyrrolidin-1-yl)-acetic acid

Description

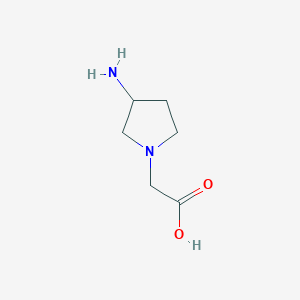

(3-Amino-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative featuring an acetic acid moiety attached to the nitrogen atom of a 3-amino-pyrrolidine ring. This compound is structurally characterized by a five-membered saturated ring (pyrrolidine) with an amine group at the 3-position, combined with a carboxylic acid functional group. Its molecular formula is C₆H₁₀N₂O₂, and it is often utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of peptidomimetics or enzyme inhibitors due to its ability to mimic amino acid backbones .

The amino group on the pyrrolidine ring enhances basicity and hydrogen-bonding capacity, while the acetic acid moiety introduces acidity and solubility in polar solvents. This combination makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERFTFADAXMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655134 | |

| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-64-5 | |

| Record name | 3-Amino-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(3-Amino-pyrrolidin-1-yl)-acetic acid, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is significant in various therapeutic areas, particularly in the development of drugs targeting neurological disorders and enzyme inhibition.

- Molecular Formula : C₆H₁₂N₂O₂

- Molecular Weight : Approximately 144.17 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group and an acetic acid moiety, which contributes to its biological activity.

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors help maintain acetylcholine levels, thereby enhancing cholinergic neurotransmission.

In silico studies have shown that this compound can exhibit binding affinities comparable to established AChE inhibitors like donepezil and rivastigmine, suggesting its potential as a therapeutic agent for AD .

2. Neurotransmitter Modulation

The compound plays a role in modulating neurotransmitter systems. Its structural characteristics allow it to interact with various receptors involved in neurotransmission, making it a candidate for further research in treating neurological disorders .

3. Peptide Synthesis

It is utilized in peptide synthesis, which is vital for drug development and understanding protein interactions. The incorporation of this compound into peptide chains can enhance the biological activity of the resulting peptides .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- A study demonstrated that derivatives of this compound exhibited significant AChE inhibition with IC50 values comparable to leading drugs used in AD treatment .

- Another investigation highlighted its application in synthesizing novel peptides that showed enhanced activity against specific biological targets .

Comparative Analysis

The following table summarizes the key features and differences between this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with amino and acetic acid moieties | AChE inhibition, neurotransmitter modulation |

| [(R)-3-(tert-butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid | Ethyl group instead of methyl | Different reactivity, potential alternative therapeutic applications |

| [(S)-3-(tert-butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid | Propionic acid moiety | May exhibit varying biological activities compared to acetic acid derivatives |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(3-Dimethylamino-pyrrolidin-1-yl)-acetic Acid

- Structure: Differs by replacing the primary amine (-NH₂) with a dimethylamino group (-N(CH₃)₂).

- Properties: Increased lipophilicity due to the hydrophobic methyl groups. Reduced hydrogen-bonding capacity compared to the primary amine.

- Applications : Used in drug design to modulate pharmacokinetic properties, such as blood-brain barrier penetration .

[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid

- Structure: Features a benzyloxycarbonyl-methyl-amino substituent at the 3-position of the pyrrolidine ring.

- Properties :

- The benzyloxycarbonyl (Cbz) group adds aromaticity and steric bulk, reducing solubility in aqueous media.

- Acts as a protective group for amines, enabling selective reactions in multi-step syntheses.

- Applications : Intermediate in peptide synthesis and protease inhibitor development .

2-(Pyridin-3-yl)acetic Acid

- Structure : Replaces the pyrrolidine ring with a pyridine ring.

- Properties: Pyridine is aromatic and less basic than pyrrolidine, leading to lower basicity. The acetic acid moiety retains acidity (pKa ~2.5), similar to (3-Amino-pyrrolidin-1-yl)-acetic acid.

- Hazards : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .

Functional Group Comparisons

Acetic Acid vs. This compound

| Property | Acetic Acid | This compound |

|---|---|---|

| Structure | Simple carboxylic acid (CH₃COOH) | Pyrrolidine ring with -NH₂ and -COOH groups |

| Acidity (pKa) | ~2.5 | ~3.5–4.5 (carboxylic acid); ~9–10 (amine) |

| Solubility | Miscible in water | Polar solvents (e.g., DMSO, methanol) |

| Applications | Food preservative, industrial | Pharmaceutical intermediate, research reagent |

The amino-pyrrolidine group significantly alters solubility and reactivity, enabling applications in drug discovery that acetic acid alone cannot fulfill .

Formic Acid vs. This compound

- Formic Acid (HCOOH) : Simpler structure (one carbon), higher acidity (pKa ~2.3), and industrial use in fuel cells.

Méthodes De Préparation

Preparation of 3-Amino-Pyrrolidine Derivatives (Patent EP1138672A1)

A patented process describes the manufacture of 3-amino-pyrrolidine derivatives, which can be adapted for this compound synthesis. The process involves:

- Starting from protected 3-hydroxy-pyrrolidine derivatives such as benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate.

- Conversion of the hydroxy group to a good leaving group, e.g., mesylate or methanesulphonyloxy derivative, by reaction with mesyl chloride in the presence of triethylamine at low temperatures (0–5°C).

- Nucleophilic substitution of the mesylate with an amine source to introduce the amino group at the 3-position.

- Deprotection steps to remove protecting groups such as benzyl or tert-butoxycarbonyl (Boc) under hydrogenolysis or acidic conditions.

- Introduction of the acetic acid moiety at the nitrogen can be achieved via alkylation with haloacetic acid derivatives or by coupling reactions.

Example Reaction Sequence (adapted from EP1138672A1):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Allyl chloroformate + methanesulphonic acid in n-heptane, room temp, stirring | Formation of allyl-3-methanesulphonyloxy-pyrrolidine-1-carboxylate intermediate |

| 2 | Mesyl chloride + triethylamine in ethyl acetate, 0–5°C | Conversion of hydroxy group to mesylate |

| 3 | Nucleophilic substitution with ammonia or amine source | Introduction of amino group at 3-position |

| 4 | Deprotection via hydrogenolysis or acid treatment | Removal of protecting groups |

| 5 | Alkylation with haloacetic acid derivatives (e.g., chloroacetic acid) | Attachment of acetic acid moiety at nitrogen |

This process allows for the preparation of both racemic and optically active forms, depending on the chiral starting materials and conditions used.

Industrial and Laboratory Scale Considerations

- The use of protecting groups (benzyl, Boc) is critical to control selectivity and avoid side reactions.

- Reaction temperatures are typically kept low (0–5°C) during sensitive steps to minimize decomposition or side reactions.

- Purification commonly involves extraction, drying over sodium sulfate, filtration, and silica gel column chromatography to isolate pure intermediates and final products.

- Rotary evaporation is employed to remove solvents such as methanol after extraction steps.

Alternative Synthetic Approaches

Cyclization and Functionalization Routes

- Pyrrolidine rings can be synthesized via cyclization reactions involving amino alcohols or amino acids.

- Subsequent selective functionalization at the 3-position with an amino group can be achieved by substitution reactions on suitable leaving groups.

- The acetic acid moiety can be introduced via nucleophilic substitution or amidation reactions on the nitrogen atom.

Use of Carbamate Protecting Groups

- Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are commonly used to protect the amino functionalities during synthesis.

- Cbz groups are stable under basic conditions but can be removed by hydrogenolysis.

- Boc groups are acid-labile and can be removed under acidic conditions.

- The choice of protecting group influences the reaction pathway and purification steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Protection | Benzyl chloroformate or Boc anhydride | Protect amino groups to prevent side reactions |

| 2 | Hydroxy group activation | Mesyl chloride, triethylamine, 0–5°C | Convert hydroxy to mesylate for substitution |

| 3 | Nucleophilic substitution | Ammonia or amine source | Introduce amino group at 3-position |

| 4 | Deprotection | Hydrogenolysis (Pd/C) or acid treatment | Remove protecting groups |

| 5 | Alkylation/Acylation | Haloacetic acid derivatives | Attach acetic acid moiety at nitrogen |

| 6 | Purification | Extraction, drying, filtration, chromatography | Isolate pure this compound |

Research Findings and Optimization Notes

- The process described in EP1138672A1 demonstrates high yields and stereochemical control when starting from optically active pyrrolidine esters.

- Careful control of temperature and stoichiometry during mesylation and substitution steps is crucial to minimize side products.

- Use of continuous flow chemistry and green chemistry principles is suggested for industrial scalability to improve efficiency and reduce waste.

- The choice of solvent (ethyl acetate, n-heptane) and extraction protocols significantly impacts the purity and yield of intermediates.

- Protecting group strategy is essential for successful multi-step synthesis, especially when chiral centers are involved.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Amino-pyrrolidin-1-yl)-acetic acid, and what key reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves three stages: (i) pyrrolidine ring formation, (ii) introduction of the amino group at the 3-position, and (iii) coupling with acetic acid. Key parameters include:

- Temperature : Optimal ranges between 60–80°C to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps ensures selective reduction of intermediates.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidine ring structure, amino group position, and acetic acid moiety. Key signals include δ ~3.5 ppm (pyrrolidine ring protons) and δ ~170 ppm (carboxylic acid carbon) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 159.1) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the 3-amino position.

- Enantioselective Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers. Mobile phases with hexane/isopropanol (90:10) achieve baseline separation.

- Circular Dichroism (CD) : Validate enantiomeric excess (≥98%) by comparing CD spectra to reference standards .

Q. How to resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).

- Purity Verification : Re-test compounds using HPLC to rule out impurities (e.g., residual solvents or diastereomers).

- Stereochemical Confirmation : Re-synthesize batches with defined stereochemistry and compare activity profiles .

Q. What strategies can elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka, kd).

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with the acetic acid moiety.

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonist/antagonist effects .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of pyrrolidine derivatives to predict bioactivity based on substituent electronegativity and steric bulk.

- Docking Studies (AutoDock Vina) : Screen virtual libraries against target proteins (e.g., dopamine receptors) to prioritize synthetic targets.

- ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.